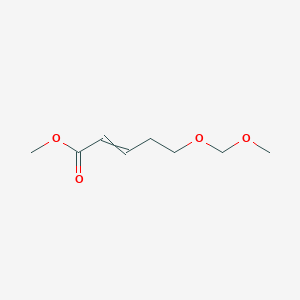![molecular formula C8H7NO3 B14313651 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde CAS No. 113964-54-8](/img/structure/B14313651.png)
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is an organic compound characterized by the presence of both an aldehyde group and a hydroperoxymethylideneamino group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to prevent decomposition of the hydroperoxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where 2-aminobenzaldehyde is reacted with hydrogen peroxide in a reactor equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-[(E)-(Hydroxymethylidene)amino]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of hydroperoxide groups on biological systems. It may serve as a model compound for understanding oxidative stress and its impact on cellular processes.
Medicine
Potential applications in medicine include the development of new drugs that leverage the compound’s reactive hydroperoxide group for targeted therapeutic effects. Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity makes it suitable for use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde exerts its effects involves the interaction of its hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzaldehyde: Lacks the hydroperoxide group, making it less reactive in oxidative processes.
2-Nitrobenzaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-Aminobenzaldehyde: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.
Uniqueness
2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is unique due to the presence of both an aldehyde and a hydroperoxide group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
113964-54-8 |
|---|---|
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
hydroxy N-(2-formylphenyl)methanimidate |
InChI |
InChI=1S/C8H7NO3/c10-5-7-3-1-2-4-8(7)9-6-12-11/h1-6,11H |
Clé InChI |
QRTVLMRCYXDLDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)N=COO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


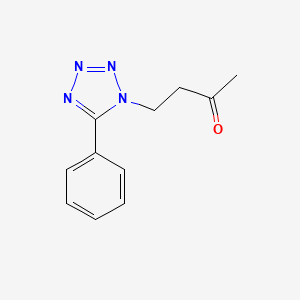
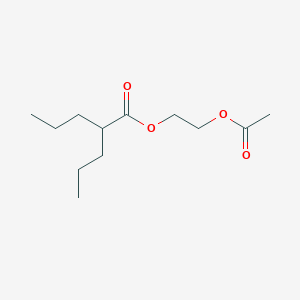
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
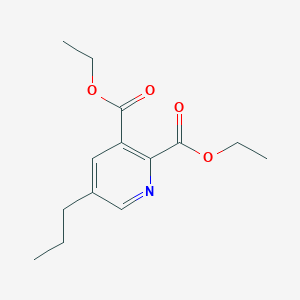
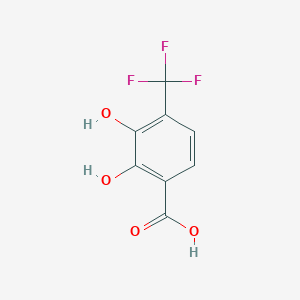
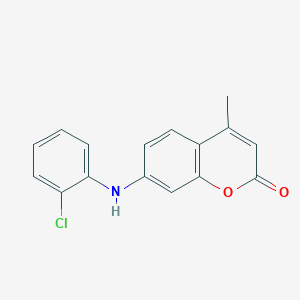
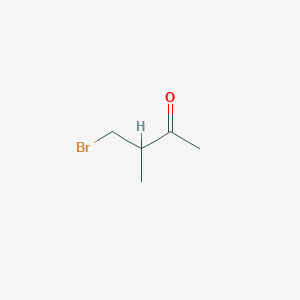

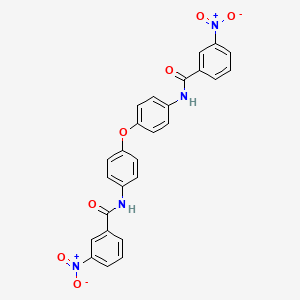
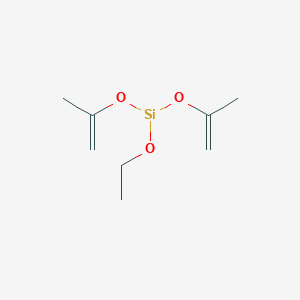

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
